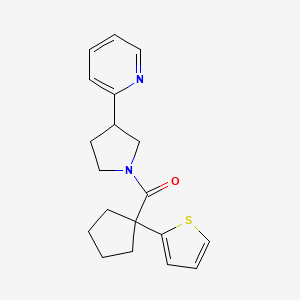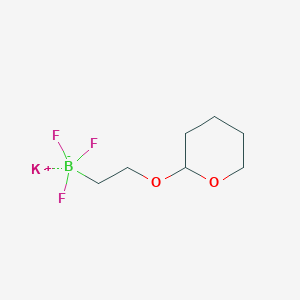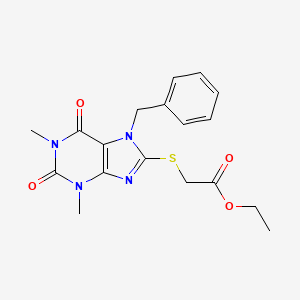
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a useful research compound. Its molecular formula is C18H16BrF3N2O3 and its molecular weight is 445.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pyridylcarbene Formation and Pyridine Derivatives
- The thermal decomposition of bromo-triazolo pyridine compounds, closely related to the chemical , can lead to the formation of pyridylcarbene intermediates, further stabilizing into various bromopyridine derivatives (Abarca, Ballesteros, & Blanco, 2006).
Synthesis and Antibacterial Activity
- Bromo-pyrrolidinyl pyridine-3-carbonitrile has been used as a substrate for creating cyanopyridine derivatives, showing significant antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).
Hydrogen-bonding Patterns in Enaminones
- Structurally similar enaminones exhibit unique hydrogen-bonding patterns, highlighting the potential for creating centrosymmetric dimers and stable crystal structures through such interactions (Balderson et al., 2007).
Synthesis of Phenoxy Propanoic Acid Derivatives
- The synthesis of similar compounds, like 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, has been reported, which could provide a basis for synthesizing related compounds (Zhang Dan-shen, 2009).
Fungicidal Activity of Triazole Derivatives
- Novel triazole derivatives with phenoxy pyridine moiety have shown high fungicidal activities, suggesting potential applications for the chemical in agricultural research (Bai et al., 2020).
Azirine Strategy for Pyrrole Synthesis
- A trifluoromethyl-containing building block similar to the chemical has been used for synthesizing trifluoromethyl-substituted aminopyrroles, indicating possible routes for synthesizing related compounds (Khlebnikov et al., 2018).
Eigenschaften
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrF3N2O3/c19-15-5-2-7-23-17(15)27-14-6-8-24(10-14)16(25)11-26-13-4-1-3-12(9-13)18(20,21)22/h1-5,7,9,14H,6,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGUNJGMFSAECZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-3,5,6,7,8,9-hexahydrocyclohepta[2,1-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B2379036.png)



![3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2379041.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2379045.png)
![3-cyclohexyl-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2379047.png)

![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2379050.png)
![N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2379051.png)

